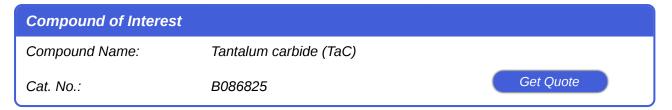


# phase diagram of the Tantalum-Carbon system

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An In-depth Technical Guide to the Tantalum-Carbon (Ta-C) Phase Diagram

#### Introduction

The Tantalum-Carbon (Ta-C) system is of significant interest to materials science, particularly for applications requiring high thermal stability, extreme hardness, and wear resistance. Tantalum carbides are classified as refractory ceramic materials and are commercially used in cutting tools and as additives to tungsten carbide alloys.[1][2] Their properties, which include high melting points, great hardness, and chemical stability, make them suitable for use in ultrahigh-temperature load-bearing applications like thermal barrier coatings and aerospace propulsion systems.[3][4] This guide provides a detailed overview of the Ta-C phase diagram, the properties of its constituent phases, and the experimental methods used for its characterization.

### The Ta-C Phase Diagram

The equilibrium phase diagram of the Tantalum-Carbon system illustrates the stable phases present at different temperatures and compositions. The system is characterized by two primary carbide compounds: Ta<sub>2</sub>C and TaC.[5] The TaC phase is notable for its exceptionally high melting point, which is one of the highest among binary compounds.[1][4]

#### **Key Phases**

The Ta-C system consists of several distinct phases, each with unique crystal structures and properties.



- α-Ta (Solid Solution): A body-centered cubic (BCC) solid solution of carbon in tantalum.
   Carbon has limited solubility in the tantalum matrix.
- β-Ta<sub>2</sub>C (Hexagonal): This is the lower carbide of tantalum. It exists in a hexagonal crystal structure.[5] Upon heating to approximately 2000 °C, a more stable form with an anticadmium iodide-type trigonal structure transforms into a hexagonal lattice where carbon atoms lack long-range order.[1]
- y-TaC (Face-Centered Cubic): This phase, often referred to simply as tantalum carbide, has
  a face-centered cubic (FCC) crystal structure, specifically the rock-salt type.[1][2][3][6] It
  exists over a wide composition range, typically from TaC<sub>0.7</sub> to TaC<sub>1.0</sub>.[1] The lattice
  parameter, hardness, and other properties vary significantly with the carbon content.[7][8]
- ζ-Ta<sub>4</sub>C<sub>3</sub> (Rhombohedral): A phase with a rhombohedral crystal structure that is stable within a limited composition (C/Ta ratio of 0.65-0.68) and temperature range, with an upper stability limit of 2127 °C.[7]

## **Quantitative Data Summary**

The properties and structural parameters of the key phases in the Ta-C system are summarized below.

Table 1: Crystal Structure and Lattice Parameters of Ta-C Phases

Phase	Formula	Crystal System	Space Group	Lattice Parameters (Å)
α-Ta	Ta	Cubic	lm-3m	a = 3.3058
β-Ta <sub>2</sub> C	Ta <sub>2</sub> C	Hexagonal	P-3m1	a = 3.103, c = 4.938
у-ТаС	TaC	Cubic	Fm-3m	a ≈ 4.47 (varies with stoichiometry)[6]
ζ-Та₄С₃	Ta <sub>4</sub> C <sub>3</sub>	Rhombohedral	R-3m	a = 3.123, c = 30.053[7]



**Table 2: Invariant Reactions in the Ta-C System** 

Reaction Type	Temperature (°C)	Composition (at. %C)	Reaction
Peritectic	~3330	~28	L + γ-TaC ↔ β-Ta₂C
Eutectic	~2830	~18	L ↔ α-Ta + β-Ta <sub>2</sub> C
Eutectic	~3780	~65	L ↔ γ-TaC + C (Graphite)

Note: Temperatures and compositions are approximate and can vary based on different assessments of the phase diagram.

**Table 3: Physical and Mechanical Properties of Tantalum** 

and Tantalum Carbides

Property	Tantalum (Ta)	Tantalum Subcarbide (Ta₂C)	Tantalum Carbide (TaC)
Melting Point (°C)	~2996	~3400	~3768-3880[1][2]
Density (g/cm³)	16.69	15.1[ <del>1</del> ]	14.3 - 14.65[1]
Microhardness ( kg/mm ²)	110[1]	-	1600 - 2000[1]
Elastic Modulus (GPa)	186[1]	-	285[1]
Electrical Conductivity	High	Metallic	Metallic[1]
Superconducting TC (K)	4.47	-	10.35[1]

# Experimental Protocols for Phase Diagram Determination

The determination of the Ta-C phase diagram relies on a combination of experimental techniques to identify phases, determine transition temperatures, and establish phase boundaries.



- Sample Preparation: Alloys of varying Ta and C compositions are prepared. This can be achieved by methods such as:
  - Hot-Pressing: Mixing powders of TaC and Ta in desired atomic ratios and hot-pressing them at high temperatures (e.g., 1800 °C) for several hours.[7]
  - Carburization: Heating high-purity tantalum wires or foils in a controlled hydrocarbon gas atmosphere. The overall carbon content is controlled by the gas pressure and reaction time.[5]
  - Arc-Melting: Melting elemental tantalum and carbon together in an inert atmosphere.
- Phase Identification and Crystal Structure Analysis:
  - X-Ray Diffraction (XRD): This is the primary technique used for phase identification.
     Samples are ground into a powder, and the XRD pattern is collected. The resulting diffraction peaks are compared to standard patterns for known phases (Ta, Ta<sub>2</sub>C, TaC) to determine the phases present. The precise lattice parameters can also be calculated from the peak positions, which helps in determining the stoichiometry of the carbide phases.[4]
     [9]
- Transition Temperature Measurement:
  - Differential Thermal Analysis (DTA): DTA is used to detect phase transitions, such as melting, eutectic, and peritectic reactions. A sample and a thermally inert reference are heated or cooled at the same rate. The temperature difference between the sample and the reference is monitored. Endothermic or exothermic events corresponding to phase transformations appear as peaks on the DTA curve, allowing for the determination of transition temperatures.[10][11]
  - Melting Point Measurement: The melting points of the various phases are determined using techniques capable of reaching very high temperatures, such as optical pyrometry on resistively heated or laser-heated samples.
- Microstructural Analysis:

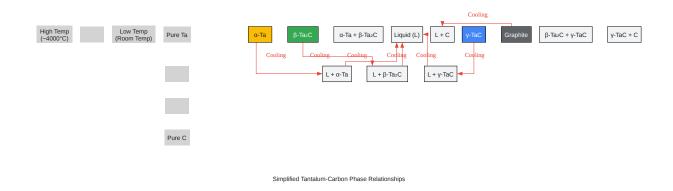


- Metallography: Samples are mounted, polished, and etched to reveal their microstructure.
   The etchant (e.g., a mixture of nitric and hydrofluoric acids) preferentially attacks different phases or grain boundaries, allowing for their visualization.[5]
- Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS):
   SEM provides high-magnification images of the microstructure. EDS analysis is used to determine the elemental composition of the different phases observed in the microstructure, helping to confirm phase identities and compositions.[9]
- Transmission Electron Microscopy (TEM): TEM is used for higher-resolution imaging and analysis of features like precipitates and laths, providing insights into phase transformation mechanisms.[4]

# Visualization of the Ta-C System

The following diagrams illustrate key relationships within the Tantalum-Carbon system.

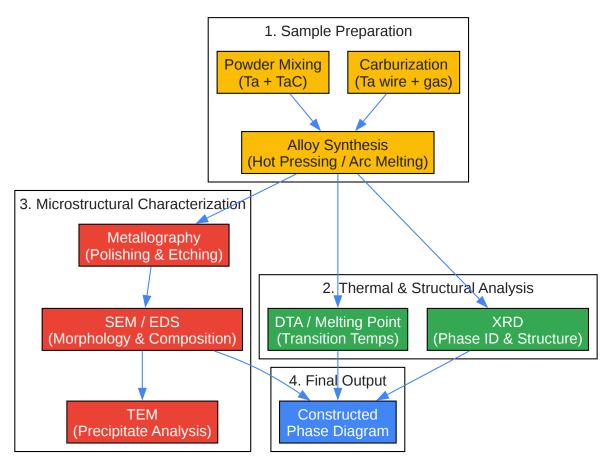




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Caption: Simplified schematic of phase relationships in the Ta-C system.





Workflow for Ta-C Phase Diagram Determination

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Caption: Experimental workflow for determining the Ta-C phase diagram.

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